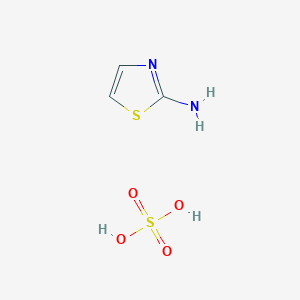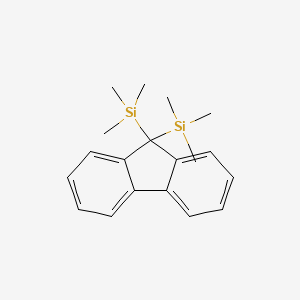
NON-4-ENAL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
NON-4-ENAL, can be synthesized through various methods. One common synthetic route involves the oxidation of 4-nonanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane . The reaction typically occurs under mild conditions and yields the desired aldehyde.
Industrial Production Methods
In industrial settings, this compound, can be produced through the hydroformylation of octene, followed by oxidation. This method involves the addition of a formyl group to the double bond of octene using a rhodium or cobalt catalyst, followed by oxidation to form the aldehyde .
Analyse Des Réactions Chimiques
Types of Reactions
NON-4-ENAL, undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-nonanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Addition: It can undergo Michael addition reactions with nucleophiles such as thiols, amines, and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Addition: Nucleophiles such as thiols, amines, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Nonenoic acid.
Reduction: 4-Nonanol.
Addition: Various Michael adducts depending on the nucleophile used.
Applications De Recherche Scientifique
NON-4-ENAL, has several scientific research applications, including:
Mécanisme D'action
NON-4-ENAL, exerts its effects through various mechanisms. It can form adducts with proteins via Michael addition reactions, targeting amino acid residues such as cysteine, histidine, and lysine . This can lead to alterations in protein function and cellular signaling pathways. Additionally, it can undergo Schiff base formation with arginine and lysine residues . These interactions can affect cellular processes such as cell cycle regulation, apoptosis, and inflammation .
Comparaison Avec Des Composés Similaires
NON-4-ENAL, can be compared with other similar compounds, such as:
4-Hydroxynonenal: An α,β-unsaturated hydroxyalkenal produced by lipid peroxidation.
4-Oxo-nonenal: Another lipid peroxidation product that is more reactive than 4-Hydroxynonenal and has been shown to have arrhythmogenic effects.
2-Nonenal: An unsaturated aldehyde with a double bond between the second and third carbon atoms.
This compound, is unique due to its specific structure and reactivity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H16O |
|---|---|
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
non-4-enal |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h5-6,9H,2-4,7-8H2,1H3 |
Clé InChI |
QPULDJYQYDGZEI-UHFFFAOYSA-N |
SMILES |
CCCCC=CCCC=O |
SMILES canonique |
CCCCC=CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-Benzyl-6-chloro-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B1632852.png)

